molecular formula C24H21ClN4O4 B2825683 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide CAS No. 902964-83-4

2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide

Cat. No. B2825683
CAS RN: 902964-83-4
M. Wt: 464.91
InChI Key: MORHJERGQRVZRA-UHFFFAOYSA-N
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Description

2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H21ClN4O4 and its molecular weight is 464.91. The purity is usually 95%.
BenchChem offers high-quality 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives structurally similar to "2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide" have been synthesized and tested for their anticancer activities. For instance, certain aryloxy groups attached to the pyrimidine ring exhibited appreciable cancer cell growth inhibition against various cancer cell lines, highlighting the potential for these compounds as new anticancer agents (Al-Sanea et al., 2020). Additionally, new pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown to possess mild to moderate antitumor activity against the human breast adenocarcinoma cell line MCF7, with specific derivatives identified as particularly active, suggesting a promising avenue for the development of novel anticancer medications (El-Morsy et al., 2017).

Antimicrobial Activity

The compound has also been explored for its antimicrobial potential. Derivatives utilizing 2-chloro-6-ethoxy-4-acetylpyridine as starting material have demonstrated good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This indicates its potential application in treating microbial infections (Hossan et al., 2012).

Analgesic Activity

Furthermore, the synthesis and evaluation of some pyrimidine derivatives have shown significant anti-inflammatory and analgesic activities. Compounds within this category have exhibited up to 75% analgesic activity at specific dosages, presenting an area of interest for the development of new pain management solutions (Sondhi et al., 2009).

properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O4/c1-2-33-20-12-6-5-11-19(20)27-21(30)15-28-22-17(9-7-13-26-22)23(31)29(24(28)32)14-16-8-3-4-10-18(16)25/h3-6,8,10-12,17,22,26H,2,7,9,13-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWQTGYGIVUFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3C(CCCN3)C(=O)N(C2=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide

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